(R)-5-Hydroxylansoprazole

Description

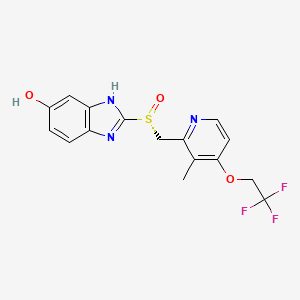

Structure

2D Structure

3D Structure

Properties

CAS No. |

220609-28-9 |

|---|---|

Molecular Formula |

C16H14F3N3O3S |

Molecular Weight |

385.4 g/mol |

IUPAC Name |

2-[(R)-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-3H-benzimidazol-5-ol |

InChI |

InChI=1S/C16H14F3N3O3S/c1-9-13(20-5-4-14(9)25-8-16(17,18)19)7-26(24)15-21-11-3-2-10(23)6-12(11)22-15/h2-6,23H,7-8H2,1H3,(H,21,22)/t26-/m1/s1 |

InChI Key |

IDCLTMRSSAXUNY-AREMUKBSSA-N |

Isomeric SMILES |

CC1=C(C=CN=C1C[S@@](=O)C2=NC3=C(N2)C=C(C=C3)O)OCC(F)(F)F |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)O)OCC(F)(F)F |

Origin of Product |

United States |

Stereochemical Foundations and Impact on Molecular Recognition

Principles of Chirality and Enantiomerism in Chemical Biology

Chirality is a fundamental geometric property of molecules, analogous to the relationship between a left and right hand. A molecule is chiral if it is non-superimposable on its mirror image. These non-superimposable mirror-image forms are known as enantiomers . Enantiomers possess identical physical and chemical properties (e.g., melting point, boiling point, solubility) in an achiral environment. However, their behavior can differ dramatically within a chiral environment, such as the active site of an enzyme or a receptor, which are themselves composed of chiral building blocks (L-amino acids).

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign an absolute configuration, designated as (R) for rectus or (S) for sinister, to each chiral center. In the case of (R)-5-Hydroxylansoprazole, the chiral center is the sulfoxide (B87167) sulfur atom, and its (R) designation defines the specific three-dimensional arrangement of the groups attached to it.

The Easson-Stedman hypothesis posits that for a pair of enantiomers to exhibit different biological activities, a three-point interaction between the molecule and its biological target is required. One enantiomer (the eutomer) may achieve this optimal three-point fit, leading to a potent biological response, while the other (the distomer) cannot, resulting in lower activity or a different interaction altogether. This principle underscores why stereochemistry is not a trivial detail but a critical factor in chemical biology and pharmacology.

Stereospecificity and Enantiomeric Purity in this compound Research

The formation of this compound is a direct result of stereospecific metabolic processes. The parent compound, lansoprazole (B1674482), is commercially available as a racemic mixture, containing equal amounts of (R)-Lansoprazole and (S)-Lansoprazole. The primary metabolic pathway for lansoprazole is hydroxylation on the benzimidazole (B57391) ring, a reaction predominantly catalyzed by the cytochrome P450 enzyme, CYP2C19.

Research has demonstrated that CYP2C19 exhibits significant stereoselectivity in its metabolism of lansoprazole enantiomers. The enzyme preferentially metabolizes the (R)-enantiomer to a greater extent or at a faster rate than the (S)-enantiomer. This differential metabolism has direct consequences on the generation of hydroxylated metabolites. The formation of this compound from (R)-Lansoprazole and (S)-5-Hydroxylansoprazole from (S)-Lansoprazole occurs at distinct rates.

Detailed kinetic studies using human liver microsomes or recombinant CYP2C19 have quantified this difference. The Michaelis-Menten constant (Kₘ), representing the substrate concentration at half-maximal velocity, and the maximum velocity (Vₘₐₓ) are key parameters. A lower Kₘ value for (R)-Lansoprazole indicates a higher binding affinity for the CYP2C19 active site compared to its (S)-counterpart.

| Substrate | Metabolite Formed | Kₘ (μM) | Vₘₐₓ (pmol/min/mg protein) | Intrinsic Clearance (Vₘₐₓ/Kₘ) |

|---|---|---|---|---|

| (R)-Lansoprazole | This compound | 35 | 450 | 12.9 |

| (S)-Lansoprazole | (S)-5-Hydroxylansoprazole | 70 | 210 | 3.0 |

The data illustrate that the intrinsic clearance for the formation of this compound is substantially higher than for its (S)-enantiomer, confirming the stereospecificity of the metabolic process. This ensures that this compound is a major circulating metabolite, particularly following the administration of (R)-Lansoprazole (dexlansoprazole). The concept of enantiomeric purity is therefore critical, as the metabolic fate and resulting metabolite profile are directly dependent on the stereochemical composition of the initial substrate.

Conformational Analysis and Stereoelectronic Effects in Biological Systems

The biological function of this compound is governed by its three-dimensional conformation and the electronic properties arising from that specific geometry. The molecule is not planar; it possesses significant conformational flexibility due to rotation around the single bonds connecting the benzimidazole and pyridine (B92270) ring systems.

Stereoelectronic Effects: These are effects on molecular shape, stability, and reactivity that arise from the spatial arrangement of orbitals.

5-Hydroxy Group: The introduction of the hydroxyl group at the 5-position of the benzimidazole ring has a profound stereoelectronic impact. As an electron-donating group (via resonance), it increases the electron density of the benzimidazole ring system. This, in turn, increases the basicity (raises the pKa) of the imidazole (B134444) nitrogen atoms. This modulation is critical for the protonation step required for the conversion of the parent compound into its active, sulfenamide (B3320178) form within the acidic environment of the gastric parietal cell.

Sulfoxide Moiety: The stereochemistry at the sulfoxide group is crucial. The orientation of the sulfoxide oxygen and its lone pair of electrons, relative to the rest of the molecule, dictates its ability to act as a hydrogen bond acceptor in interactions with protein residues. The (R)-configuration places this oxygen atom in a specific region of space, which may be more favorable for binding to a target protein compared to the (S)-configuration.

Computational Stereochemistry in Molecular Design and Interaction Studies

Computational chemistry provides powerful tools to investigate the stereochemical determinants of molecular interactions at an atomic level. Techniques like molecular docking and molecular dynamics (MD) simulations are used to model the binding of this compound to its biological targets, such as the H⁺/K⁺-ATPase (the proton pump) or the metabolizing enzyme CYP2C19.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when bound to a protein's active site. Docking studies comparing the (R)- and (S)-enantiomers of 5-hydroxylansoprazole (B1664657) can quantitatively explain observed differences in biological activity or metabolism. The simulation calculates a "docking score," an estimation of the binding free energy, where a more negative value suggests a more stable complex. These studies can identify key amino acid residues that form specific hydrogen bonds, hydrophobic interactions, or pi-stacking interactions with the ligand. The (R)-configuration may allow for a more optimal fit, leading to a better docking score and stronger predicted binding.

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Primary Interaction Type |

|---|---|---|---|

| This compound | -9.2 | Tyr-801, Asn-135, Cys-813 | Hydrogen Bond, Hydrophobic |

| (S)-5-Hydroxylansoprazole | -7.8 | Tyr-801, Leu-140 | Hydrogen Bond, Steric Clash |

Note: The residue numbers and scores are illustrative examples to demonstrate the concept of differential binding.

The hypothetical data in Table 2 show that the (R)-enantiomer achieves a more favorable binding energy. The analysis of the docked pose might reveal that the sulfoxide oxygen of the (R)-enantiomer forms a crucial hydrogen bond with an asparagine residue, an interaction that is sterically hindered for the (S)-enantiomer.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to study the dynamic stability of the ligand-protein complex over time (nanoseconds to microseconds). These simulations provide insight into the flexibility of the ligand in the binding pocket and the persistence of key interactions, offering a more realistic view of the binding event than the static picture provided by docking. Such studies can confirm whether the stereochemically superior fit of the (R)-enantiomer translates to a more stable and long-lasting interaction with its target.

Advanced Chemical Synthesis and Derivatization Strategies

Asymmetric Synthesis Approaches for (R)-5-Hydroxylansoprazole

Achieving the precise three-dimensional architecture of this compound requires sophisticated asymmetric synthesis techniques that can control the formation of the chiral sulfoxide (B87167) center. hilarispublisher.com These methods are designed to produce a single enantiomer, bypassing the need for chiral resolution of a racemic mixture. hilarispublisher.comgoogle.com

Key strategies for the de novo asymmetric synthesis of chiral sulfoxides like this compound include:

Catalytic Asymmetric Oxidation: This is one of the most efficient methods for creating chiral sulfoxides. hilarispublisher.com The approach involves the oxidation of a prochiral sulfide (B99878) precursor—in this case, a 5-hydroxy-substituted lansoprazole (B1674482) thioether—using a metal catalyst combined with a chiral ligand. patsnap.com The Kagan-Modena method, which often utilizes a titanium-based system with a chiral tartrate ester like diethyl tartrate (DET), is a well-established example of such a transformation. patsnap.com The chiral complex creates a stereochemically defined environment that directs the oxidant to one face of the sulfur atom, resulting in a high enantiomeric excess of the desired (R)-sulfoxide.

Chiral Auxiliary-Mediated Synthesis: This method involves covalently attaching a chiral auxiliary to the sulfide precursor. The auxiliary directs the stereochemical outcome of the oxidation step. After the chiral sulfoxide is formed, the auxiliary is cleaved to yield the enantiomerically pure product. nih.gov While effective, this approach is often less atom-economical compared to catalytic methods due to the stoichiometric use of the auxiliary. firp-ula.org

Biocatalytic Oxidation: Enzymes, particularly monooxygenases, can perform highly selective oxidations of sulfides to sulfoxides. nih.govrsc.org Utilizing whole-cell biotransformations or isolated enzymes offers a powerful route to this compound with exceptional levels of enantioselectivity, often under mild, aqueous conditions. mdpi.comresearchgate.net This approach is also a key tenet of green chemistry.

Stereoselective Conversion Methodologies from Precursors (e.g., Lansoprazole)

An alternative to de novo synthesis is the stereoselective modification of an existing chiral precursor, such as (R)-lansoprazole (dexlansoprazole). In biological systems, this conversion is carried out by metabolic enzymes. clinpgx.org

Lansoprazole is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. nih.govclinpgx.org The hydroxylation at the 5-position of the benzimidazole (B57391) ring is predominantly catalyzed by the CYP2C19 isozyme, while the oxidation to the sulfone metabolite is handled by CYP3A4. nih.govclinpgx.org The metabolic pathway exhibits significant stereoselectivity. The 5-hydroxylation of (S)-lansoprazole is more heavily reliant on CYP2C19 than the same transformation for (R)-lansoprazole (dexlansoprazole). nih.govproquest.com

This inherent stereoselectivity of the enzymatic process can be harnessed for synthetic purposes through biocatalysis. By employing microorganisms or isolated CYP2C19 enzymes, it is possible to convert dexlansoprazole (B1670344) into this compound with high fidelity. This biomimetic approach leverages nature's catalysts to perform a highly specific and selective chemical transformation that can be difficult to achieve with conventional chemical reagents. nih.govresearchgate.net

The table below summarizes pharmacokinetic data from a study in humans, illustrating the stereoselective formation of the 5-hydroxylansoprazole (B1664657) enantiomers from racemic lansoprazole, which is dependent on the genetic polymorphism of the CYP2C19 enzyme. proquest.com

| Metabolite | CYP2C19 Genotype Group | Cmax (ng/ml) (mean±SD) | AUC₀-∞ (ng·h/ml) (mean±SD) |

|---|---|---|---|

| This compound | Homozygous Extensive Metabolizers (homEMs) | 91 ± 35 | 237 ± 128 |

| This compound | Heterozygous Extensive Metabolizers (hetEMs) | 50 ± 21 | 230 ± 113 |

| This compound | Poor Metabolizers (PMs) | 26 ± 7.9 | 85 ± 48 |

| (S)-5-Hydroxylansoprazole | Homozygous Extensive Metabolizers (homEMs) | 128 ± 69 | 246 ± 145 |

| (S)-5-Hydroxylansoprazole | Heterozygous Extensive Metabolizers (hetEMs) | 129 ± 26 | 355 ± 106 |

| (S)-5-Hydroxylansoprazole | Poor Metabolizers (PMs) | 39 ± 21 | 142 ± 110 |

Data adapted from a pharmacokinetic study of lansoprazole enantiomers and their metabolites. proquest.com

Development of Stereospecific Analogs and Probes for Mechanistic Interrogation

The synthesis of stereospecific analogs of this compound is crucial for exploring structure-activity relationships (SAR) and for developing chemical probes to investigate its biological interactions and mechanisms of action. Research into lansoprazole metabolites, such as 5-hydroxy lansoprazole sulfide, has indicated potential biological activity distinct from the parent drug, underscoring the value of studying these derivatives. acs.org

Strategies for developing these tools include:

Structural Analogs: The synthesis of analogs involves systematic modification of the this compound scaffold. This can include altering substituents on the benzimidazole or pyridine (B92270) rings, modifying the trifluoroethoxy group, or changing the oxidation state of the sulfur atom. These modifications help to identify the key structural features required for any observed biological activity.

Chemical Probes: To interrogate the mechanism of action, probes can be designed by incorporating reporter groups.

Fluorescent Probes: Attaching a fluorescent tag allows for the visualization of the molecule's localization within cells or tissues using microscopy.

Biotinylated Probes: Incorporating a biotin (B1667282) tag can facilitate affinity purification of binding partners, helping to identify the molecular targets of the compound.

Radiolabeled Probes: Introducing a radioactive isotope (e.g., ³H or ¹⁴C) enables quantitative analysis of the compound's distribution, metabolism, and binding characteristics in biological systems.

The synthesis of these analogs and probes must be stereospecific to ensure that any observed effects are attributable to the (R)-enantiomer. researchgate.net This often requires adapting the asymmetric synthesis routes developed for the parent molecule to accommodate the desired modifications.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly important in pharmaceutical manufacturing to reduce environmental impact and improve process safety and efficiency. mdpi.comresearchgate.net The synthesis of a complex chiral molecule like this compound can benefit significantly from these approaches. imedpub.comgoogle.com

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Designing synthetic routes that minimize waste generation from the outset. |

| Atom Economy | Utilizing reactions, such as catalytic asymmetric additions, that incorporate a high proportion of reactant atoms into the final product. firp-ula.org |

| Less Hazardous Chemical Syntheses | Replacing hazardous reagents (e.g., certain oxidizing agents or chlorinated solvents) with safer alternatives. imedpub.comgoogle.com |

| Designing Safer Chemicals | (Relevant to analog development) Designing derivatives with reduced toxicity while maintaining efficacy. |

| Safer Solvents and Auxiliaries | Using water, ethanol, or supercritical fluids instead of volatile organic compounds; exploring solvent-free reaction conditions. mdpi.comresearchgate.net |

| Design for Energy Efficiency | Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption; conducting reactions at ambient temperature and pressure where possible. researchgate.net |

| Use of Renewable Feedstocks | Sourcing starting materials from biological origins when feasible. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps to shorten the synthesis and reduce waste. firp-ula.org |

| Catalysis | Using catalytic reagents (including biocatalysts like enzymes) in small amounts rather than stoichiometric reagents to improve efficiency and reduce waste. researchgate.netnih.gov |

| Design for Degradation | Designing the molecule and byproducts to break down into benign substances after use. |

| Real-time Analysis for Pollution Prevention | Implementing in-process analytical monitoring to control and prevent the formation of hazardous byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the potential for chemical accidents, such as explosions or fires. researchgate.net |

Biocatalysis, as mentioned in sections 3.1 and 3.2, is a prime example of a green chemistry technique. It uses enzymes that operate under mild conditions (aqueous media, neutral pH, ambient temperature), are highly selective (reducing byproducts), and are derived from renewable sources. nih.govresearchgate.net

Enzymatic Biotransformation and Metabolic Profiling

Identification and Characterization of Cytochrome P450 Enzymes in (R)-5-Hydroxylansoprazole Formation (e.g., CYP2C19, CYP3A4)

The biotransformation of lansoprazole (B1674482) into its primary metabolites is predominantly carried out by two key enzymes: CYP2C19 and CYP3A4. clinpgx.orgnih.gov CYP2C19 is the principal enzyme responsible for the 5-hydroxylation of the benzimidazole (B57391) ring of lansoprazole to form 5-hydroxylansoprazole (B1664657). clinpgx.orgdrugbank.com Conversely, CYP3A4 is the major enzyme involved in the sulfoxidation of lansoprazole to form lansoprazole sulfone and lansoprazole sulfide (B99878). clinpgx.orgdrugbank.comnih.gov

Stereoselective Metabolic Pathways of Lansoprazole to this compound

The metabolism of lansoprazole is highly stereoselective, meaning the R- and S-enantiomers are processed differently by metabolic enzymes. nih.gov CYP2C19 preferentially catalyzes the hydroxylation of (S)-lansoprazole, while CYP3A4 is more active in the sulfoxidation of (R)-lansoprazole. nih.govnih.gov As a result, (S)-lansoprazole is cleared more rapidly via the hydroxylation pathway compared to the R-form. nih.gov

The pathway favoring (R)-lansoprazole (also known as dexlansoprazole) proceeds primarily through sulfoxidation by CYP3A4 to form lansoprazole sulfone. clinpgx.orgnih.gov This sulfone metabolite can then undergo hydroxylation by CYP2C19 to yield 5-hydroxylansoprazole. clinpgx.org Studies have shown that the contribution of CYP2C19 to the 5-hydroxylation of (S)-lansoprazole is substantially greater than for the (R)-enantiomer. nih.govproquest.com This enzymatic preference leads to significantly higher plasma concentrations of (R)-lansoprazole compared to (S)-lansoprazole after administration of the racemic mixture. nih.govnih.gov This difference in metabolic routing underscores the importance of stereochemistry in the pharmacokinetics of lansoprazole.

Kinetic Parameters of Metabolic Reactions and Enzyme Inhibition Studies

Kinetic studies using human liver microsomes and cDNA-expressed CYP enzymes have quantified the differences in the metabolism of lansoprazole enantiomers. The intrinsic clearance (Clint) for the formation of both hydroxy and sulfone metabolites is significantly higher for S-lansoprazole than for R-lansoprazole, indicating more efficient metabolism of the S-enantiomer. nih.gov

CYP2C19 demonstrates a much higher affinity for the S-enantiomer in the hydroxylation reaction, as shown by a lower Michaelis constant (Km) compared to the R-enantiomer (2.3 µM for S-lansoprazole vs. 13.1 µM for R-lansoprazole). nih.gov While CYP3A4 is the primary catalyst for sulfoxidation, it shows a preference for (R)-lansoprazole in this pathway. nih.govnih.gov

| Enzyme | Metabolic Pathway | Enantiomer | Km (µM) | Clint (µL/min/nmol P450) |

|---|---|---|---|---|

| CYP2C19 | Hydroxylation | (R)-Lansoprazole | 13.1 | 143.3 |

| (S)-Lansoprazole | 2.3 | 179.6 | ||

| CYP3A4 | Sulfoxidation | (R)-Lansoprazole | - | 10.8 |

| (S)-Lansoprazole | - | 76.5 |

Data compiled from research findings. nih.gov

In terms of enzyme inhibition, lansoprazole is a direct-acting inhibitor of CYP2C19, with a reported IC50 value of 1.2 µM. semanticscholar.orgresearchgate.net However, unlike omeprazole, lansoprazole is not a metabolism-dependent inhibitor (MDI) of CYP2C19, meaning its inhibitory potential does not increase after being metabolized by the enzyme. semanticscholar.orgresearchgate.net This distinction has implications for potential drug-drug interactions.

Comprehensive Metabolite Identification and Elucidation of Biotransformation Routes

The extensive metabolism of lansoprazole results in several identifiable metabolites in plasma. The two primary metabolites are 5-hydroxylansoprazole and lansoprazole sulfone. nih.govnih.govjocpr.com Another metabolite, lansoprazole sulfide, is also formed, though its formation can occur non-enzymatically. drugbank.com

Hydroxylation: Lansoprazole is converted to 5-hydroxylansoprazole, a reaction primarily catalyzed by CYP2C19 with stereoselectivity towards the S-enantiomer. clinpgx.orgnih.gov

Sulfoxidation: Lansoprazole is metabolized to lansoprazole sulfone, a pathway predominantly mediated by CYP3A4 with a preference for the R-enantiomer. clinpgx.orgnih.gov

Secondary Metabolism: The lansoprazole sulfone formed can be further metabolized via hydroxylation by CYP2C19 to produce 5-hydroxylansoprazole. clinpgx.org

These pathways demonstrate an interconnected metabolic network where the initial enantiomeric form of lansoprazole influences the predominant biotransformation route, ultimately leading to the formation of metabolites such as this compound.

Molecular Mechanisms of Biological Action and Interaction

Target Identification and Validation Strategies for (R)-5-Hydroxylansoprazole

The primary molecular target of the parent compound, dexlansoprazole (B1670344), is the gastric H+/K+-ATPase (proton pump). unboundmedicine.com This enzyme is responsible for the final step in gastric acid secretion. The validation of H+/K+-ATPase as a target for proton pump inhibitors like dexlansoprazole is well-established through extensive pharmacological and clinical studies.

For this compound, target identification strategies would logically begin with assessing its activity at the primary target of its parent drug. However, studies have indicated that the metabolites of dexlansoprazole, including the hydroxylated form, have significantly less or no antisecretory activity. This suggests a reduced affinity for and/or inhibition of the H+/K+-ATPase compared to the parent compound.

Recent research has identified a potential secondary target for lansoprazole (B1674482) metabolites. A study on the related metabolite, 5-hydroxy lansoprazole sulfide (B99878) (5HLS), revealed its ability to inhibit the enoyl reductase domain of fatty acid synthase (FASN). nih.gov FASN is a key enzyme in the de novo synthesis of fatty acids and is often overexpressed in cancer cells. This finding suggests that FASN could be a relevant target for metabolites of lansoprazole, and by extension, warrants investigation for this compound. Validation of FASN as a target for this compound would require further specific studies.

Ligand-Receptor/Enzyme Binding Dynamics and Affinity Assessment

The binding of dexlansoprazole to the H+/K+-ATPase is covalent and irreversible, leading to sustained inhibition of acid secretion. nih.gov However, for this compound, the available data suggests a significantly lower binding affinity for the proton pump, consistent with its classification as an inactive metabolite in this context. nih.gov

Regarding the potential interaction with FASN, the binding dynamics of this compound have not been characterized. For the related metabolite 5-hydroxy lansoprazole sulfide (5HLS), it has been shown to be more active than the parent lansoprazole in inhibiting FASN function. nih.gov This suggests a potentially significant binding interaction, but specific affinity assessments for this compound are needed.

| Compound | Target Enzyme | Binding Characteristics | Affinity Data |

| Dexlansoprazole | H+/K+-ATPase | Covalent, Irreversible | High affinity (potent inhibitor) |

| This compound | H+/K+-ATPase | Likely reversible, weak interaction | Low affinity (inactive metabolite) |

| 5-Hydroxy Lansoprazole Sulfide (5HLS) | Fatty Acid Synthase (FASN) | Inhibitory | More active than lansoprazole |

| This compound | Fatty Acid Synthase (FASN) | Not characterized | Data not available |

Allosteric Modulation and Induced Conformational Changes in Target Proteins

There is currently no scientific evidence to suggest that this compound functions as an allosteric modulator of the H+/K+-ATPase or FASN. The established mechanism of action for proton pump inhibitors like dexlansoprazole involves direct, covalent binding to the catalytic site of the proton pump, which is a form of orthosteric inhibition rather than allosteric modulation. nih.gov

Allosteric modulators bind to a site on an enzyme that is distinct from the active site, inducing a conformational change that alters the enzyme's activity. While this is a common mechanism for drug action, it has not been described for this compound in the existing literature. Future research could explore the possibility of allosteric binding sites for lansoprazole metabolites on FASN or other potential targets, but at present, this remains speculative.

Intracellular Signaling Cascades and Pathway Perturbations

The primary effect of the parent drug, dexlansoprazole, on intracellular signaling is a consequence of its potent inhibition of the gastric H+/K+-ATPase, leading to a reduction in gastric acid secretion. unboundmedicine.com As this compound is largely inactive at this target, it is not expected to significantly perturb the same signaling cascades.

However, the potential inhibition of FASN by this compound could have significant downstream effects on intracellular signaling. FASN is a central enzyme in cellular metabolism, and its inhibition can impact various pathways, including:

AMP-activated protein kinase (AMPK) signaling: AMPK is a key energy sensor in cells. Inhibition of FASN could alter the cellular energy state and subsequently modulate AMPK activity.

Sterol Regulatory Element-Binding Protein (SREBP) signaling: SREBPs are transcription factors that regulate the expression of genes involved in fatty acid and cholesterol synthesis. Inhibition of FASN could lead to feedback regulation of the SREBP pathway.

The inhibition of FASN by the related metabolite 5-hydroxy lansoprazole sulfide has been shown to affect the regulation of non-homologous end joining (NHEJ) repair of oxidative DNA damage via PARP1. nih.gov This indicates a clear perturbation of a critical intracellular pathway. Further studies are required to determine if this compound elicits similar effects.

Enzyme Inhibition Kinetics and Specificity (e.g., Investigations into Enoyl Reductase Inhibition for related compounds)

While specific enzyme inhibition kinetic data for this compound is scarce, the investigation of a related metabolite provides valuable insight. A study on 5-hydroxy lansoprazole sulfide (5HLS) demonstrated that it acts as an inhibitor of the enoyl reductase domain of fatty acid synthase (FASN). nih.gov This is in contrast to the parent compound, lansoprazole, which was found to inhibit the thioesterase domain of FASN. nih.gov This finding highlights the potential for metabolites of lansoprazole to exhibit distinct inhibitory mechanisms and specificities compared to the parent drug.

Given the structural similarity between this compound and 5-hydroxy lansoprazole sulfide, it is plausible that this compound may also inhibit FASN, potentially through a similar mechanism targeting the enoyl reductase domain. However, direct experimental evidence and detailed kinetic studies for this compound are necessary to confirm this hypothesis and to determine its potency and mechanism of inhibition.

Preclinical in Vitro and in Vivo Pharmacological Investigations

Cellular Assay Systems for Functional Assessment (e.g., cell lines, primary cell cultures, 3D models)

Specific studies detailing the use of cellular assay systems for the functional assessment of (R)-5-Hydroxylansoprazole are not extensively documented in publicly available literature. However, research on its parent compound, Lansoprazole (B1674482), has utilized various cell-based models to elucidate its mechanisms of action. For instance, the rat hepatic cell line RL34 has been employed to study the cytoprotective effects of Lansoprazole, where it was shown to activate the Nrf2/ARE pathway. nih.gov It is plausible that similar systems could be used to evaluate the specific activities of its metabolites, including this compound, particularly to investigate any contribution to the observed antioxidant effects of the parent drug. nih.gov

Biochemical Assays for Molecular Target Engagement and Modulator Activity

Direct biochemical assays defining the molecular target engagement and specific modulator activity of this compound are not well-described in the current body of scientific literature. For context, a related metabolite, 5-hydroxy lansoprazole sulfide (B99878) (5HLS), has been investigated for its anticancer properties. In these studies, 5HLS was found to inhibit the enoyl reductase domain of fatty acid synthase (FASN), a different target than the thioesterase domain inhibited by Lansoprazole. nih.gov This highlights the potential for metabolites of Lansoprazole to possess distinct molecular targets and activities from the parent compound. Further research is necessary to delineate the specific molecular interactions of this compound.

Mechanistic Studies in In Vitro Models (e.g., gene and protein expression analysis, cellular pathway modulation)

Animal Models for Preclinical Pharmacodynamic Evaluation and Mechanistic Insight

There is a lack of specific preclinical studies using animal models to evaluate the pharmacodynamics and provide mechanistic insight solely for this compound. Pharmacodynamic studies have been conducted on compound Lansoprazole capsules in rat models of gastric ulcers. nih.gov These studies assessed macroscopic and histological changes and measured the expression of proteins such as vascular endothelial growth factor (VEGF) and cyclooxygenase-2 (COX-2) to understand the gastroprotective effects. nih.gov Such models could theoretically be adapted to investigate the specific in vivo activities of its metabolites.

Development and Validation of Translational Preclinical Biomarkers

The development and validation of translational preclinical biomarkers specifically for monitoring the pharmacological activity of this compound have not been reported in the available literature. The development of such biomarkers is a critical step in drug development, allowing for the assessment of target engagement and pharmacodynamic response in preclinical models that can be translated to clinical settings. crownbio.comprecisionformedicine.comnih.gov For any future therapeutic applications of this compound, the identification of relevant biomarkers would be an essential area of investigation.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification (e.g., High-Resolution Liquid Chromatography-Mass Spectrometry)

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), stands as a cornerstone for the separation and quantification of (R)-5-Hydroxylansoprazole. scirp.org These methods offer high sensitivity and specificity, allowing for the detection and quantification of the compound and its metabolites even at very low concentrations in complex biological samples like plasma. ingentaconnect.comnih.govscite.ai

LC-MS/MS methods have been developed and validated for the simultaneous determination of lansoprazole (B1674482) and its primary metabolites, including 5-hydroxylansoprazole (B1664657). ingentaconnect.comcolab.ws These methods often utilize a C18 column for reversed-phase chromatography with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid solution). ingentaconnect.combenthamopen.comscirp.org The mass spectrometer is typically operated in electrospray ionization (ESI) positive mode, with selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) used for quantification. researchgate.netsci-hub.ruresearchgate.net

The following table summarizes typical parameters for LC-MS/MS analysis of 5-Hydroxylansoprazole:

These chromatographic methods are essential for pharmacokinetic studies, enabling the precise measurement of drug and metabolite concentrations over time.

Spectroscopic Methods for Structural Elucidation and Purity Assessment (e.g., Nuclear Magnetic Resonance, Advanced Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are critical for determining the elemental composition of the molecule and its fragments. scirp.orgacs.org This information, combined with tandem mass spectrometry (MS/MS) fragmentation patterns, allows for the confident identification of the compound and its degradation products. acs.orgrasayanjournal.co.inresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and various 2D techniques (COSY, HSQC, HMBC), is employed to definitively determine the chemical structure of this compound and to characterize any impurities. rasayanjournal.co.inscirp.org These techniques provide detailed information about the connectivity of atoms within the molecule.

The combination of LC-HRMS and NMR is a powerful approach for identifying and characterizing unknown impurities and degradation products that may be present in bulk drug substances or pharmaceutical formulations. acs.orgscirp.org

Chiral Analytical Methods for Enantiomeric Excess and Purity Determination

Since lansoprazole is a chiral compound, it is crucial to have analytical methods capable of separating its enantiomers and determining the enantiomeric excess (ee) of this compound. nih.govheraldopenaccess.usnih.govmdpi.com Chiral high-performance liquid chromatography (chiral HPLC) is the most widely used technique for this purpose. sci-hub.runih.govmdpi.com

These methods typically employ a chiral stationary phase (CSP) that can differentiate between the R- and S-enantiomers. nih.govmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the chiral separation of lansoprazole and its metabolites. sci-hub.runih.govmdpi.comresearchgate.net

Key aspects of chiral analytical methods include:

Chiral Stationary Phases: Columns like Chiralcel OD and Chiralpak AS have shown good resolution for lansoprazole enantiomers. nih.gov

Mobile Phase: The composition of the mobile phase is optimized to achieve baseline separation of the enantiomers. researchgate.netsci-hub.ruresearchgate.net

Detection: UV detectors are commonly used, though coupling to a mass spectrometer (LC-MS/MS) provides higher sensitivity and specificity. researchgate.netsci-hub.ruresearchgate.net

The development and validation of these methods are essential to ensure the quality and stereochemical purity of dexlansoprazole (B1670344) and its metabolites. researchgate.netnih.gov

Microdialysis and Bioanalytical Approaches in Preclinical Sample Analysis

In preclinical research, microdialysis is a valuable technique for continuous sampling of unbound drug and metabolite concentrations in the interstitial fluid of various tissues. While specific studies on the microdialysis of this compound are not extensively detailed in the provided context, the general application of this technique in pharmacokinetic and pharmacodynamic studies is well-established.

Bioanalytical methods for preclinical sample analysis, such as plasma and tissue homogenates, rely heavily on the sensitive and specific LC-MS/MS techniques described in section 7.1. colab.wssci-hub.ru These methods are validated to ensure accuracy, precision, and reliability for quantifying this compound in complex biological matrices. sci-hub.ru The development of such robust bioanalytical methods is a prerequisite for conducting stereoselective pharmacokinetic studies in animal models. sci-hub.ru

Application of Radiotracer Techniques in Metabolic Flux Studies

Radiotracer techniques, particularly those using carbon-14 (B1195169) ([14C])-labeled compounds, are instrumental in understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs. A study involving the administration of [14C]dexlansoprazole to healthy male subjects provided comprehensive insights into its metabolic fate. nih.govresearchgate.net

Following a single dose of [14C]dexlansoprazole, the recovery of radioactivity was nearly complete, with approximately half recovered in the urine and half in the feces. nih.gov In plasma, the primary circulating components were dexlansoprazole and its metabolites, 5-hydroxy dexlansoprazole and dexlansoprazole sulfone. nih.govresearchgate.net The metabolic profile was shown to be dependent on the individual's CYP2C19 metabolizer status. nih.gov

This study identified numerous metabolites in urine and feces, with 5-hydroxy dexlansoprazole and its conjugates being significant components. nih.gov These findings highlight the extensive metabolism of dexlansoprazole and provide a detailed map of its metabolic pathways.

Compound Names

Future Directions and Emerging Research Paradigms

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and characterization of metabolites like (R)-5-Hydroxylansoprazole. researchgate.netnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional analysis. researchgate.net

Key Applications of AI/ML:

Metabolite Prediction: AI algorithms can be trained on existing metabolic pathway data to predict the formation of this compound and other potential, yet undiscovered, metabolites of lansoprazole (B1674482). nih.gov

Pharmacological Activity Screening: ML models can screen large virtual libraries of compounds to predict the potential biological activities of this compound. nih.gov This includes predicting its interaction with various receptors, enzymes, and ion channels, potentially uncovering novel therapeutic uses.

Toxicity Prediction: By analyzing the chemical structure, AI can predict potential toxicities and off-target effects, guiding further experimental studies and improving the safety assessment of the compound.

Below is a table illustrating the potential applications of different AI/ML models in the study of this compound.

| AI/ML Model Type | Application in this compound Research | Predicted Outcome |

| Deep Neural Networks (DNNs) | Predicting metabolic pathways and rates of formation. | Identification of enzymes responsible for metabolism and the kinetics of metabolite formation. |

| Support Vector Machines (SVMs) | Classifying potential biological activities based on structural features. | Prediction of therapeutic class (e.g., anti-inflammatory, anti-cancer). |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity. | Estimation of binding affinity to specific protein targets. |

Computational Modeling and Simulation for Predictive Pharmacology and Metabolism

Computational modeling and simulation are becoming indispensable tools for predicting the pharmacokinetic and pharmacodynamic properties of drug metabolites. researchgate.netnih.gov These in silico methods allow for the simulation of how this compound is absorbed, distributed, metabolized, and excreted (ADME) in the body, as well as its interaction with biological targets. researchgate.netbohrium.com

Modeling Approaches:

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models can simulate the concentration-time profile of this compound in various organs and tissues. nih.govresearchgate.net This allows for the prediction of its exposure in different patient populations, such as those with impaired liver function, which is crucial given its hepatic metabolism. nih.gov

Molecular Docking: This technique predicts the preferred orientation of this compound when bound to a target protein. rsc.org It can provide insights into the mechanism of action and help in the design of more potent and selective derivatives.

Quantum Mechanical Calculations: These methods can be used to study the electronic properties of this compound, helping to understand its reactivity and metabolic stability. rsc.org

The following table outlines the parameters that can be predicted using these computational models.

| Modeling Technique | Predicted Pharmacokinetic/Pharmacodynamic Parameter |

| PBPK Modeling | Volume of distribution (Vd), Clearance (CL), Half-life (t1/2) |

| Molecular Docking | Binding affinity (Ki, Kd), Interaction with active site residues |

| Quantum Mechanics | Electron density, Chemical reactivity, Metabolic stability |

Development of Novel High-Throughput Analytical Platforms

The development of advanced analytical platforms is crucial for the rapid and sensitive detection and quantification of this compound in biological samples. High-throughput screening (HTS) allows for the testing of a large number of samples simultaneously, accelerating research and development.

Emerging Analytical Technologies:

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS): This technique offers high resolution and sensitivity for the analysis of complex biological matrices. magtech.com.cn

Automated Sample Preparation: Robotic systems for sample extraction and preparation reduce variability and increase throughput.

Microfluidic Devices (Lab-on-a-Chip): These devices can perform complex analytical procedures on a small scale, requiring minimal sample volume and reagents.

The table below compares traditional and novel analytical platforms for the analysis of this compound.

| Feature | Traditional HPLC | High-Throughput Platforms (e.g., UHPLC-MS/MS) |

| Sample Throughput | Low to moderate | High to very high |

| Analysis Time | Longer (minutes per sample) | Shorter (seconds to minutes per sample) |

| Sensitivity | Good | Excellent |

| Sample Volume | Microliters to milliliters | Nanoliters to microliters |

Interdisciplinary Research Collaborations in Chemical Biology and Metabolomics

A comprehensive understanding of this compound requires the integration of knowledge from various scientific disciplines. Interdisciplinary collaborations are essential for elucidating its complex biological roles.

Areas for Collaboration:

Chemical Biology: Chemists can synthesize probes and derivatives of this compound to study its interactions with cellular components. Biologists can then use these tools to investigate its effects in cellular and animal models.

Metabolomics: This field involves the comprehensive analysis of all metabolites in a biological system. Metabolomics studies can reveal how this compound alters cellular metabolism and identify biomarkers of its effects.

Pharmacogenomics: The metabolism of the parent compound, lansoprazole, to 5-hydroxylansoprazole (B1664657) is influenced by genetic variations in the CYP2C19 enzyme. clinpgx.orgnih.govresearchgate.net Collaborations in this area can lead to personalized medicine approaches by predicting how an individual's genetic makeup will affect the formation and activity of this compound. patsnap.com

Exploration of Undiscovered Bio-metabolites and Their Undefined Pharmacological Significance

While this compound is a known metabolite of lansoprazole, there is a potential for the existence of other, yet undiscovered, metabolites with unique pharmacological properties. nih.gov The parent drug, lansoprazole, has been shown to have pharmacological effects independent of its acid-suppressing activity, such as anti-inflammatory and antibacterial properties. nih.govresearchgate.netbenthamscience.comnih.gov It is plausible that some of these effects are mediated by its metabolites.

Recent research has demonstrated that another lansoprazole metabolite, 5-hydroxy lansoprazole sulfide (B99878), exhibits anticancer activity by inhibiting fatty acid synthase (FASN) in triple-negative breast cancer cells. nih.gov This finding underscores the importance of investigating the pharmacological activities of all lansoprazole metabolites. The exploration of these bio-metabolites could lead to the discovery of novel therapeutic agents for a range of diseases. Future research should focus on systematically identifying all metabolites of lansoprazole and screening them for a wide range of biological activities.

Q & A

Basic Research Questions

Q. What validated analytical methods are used to quantify (R)-5-Hydroxylansoprazole in biological matrices?

- Methodological Answer: Reverse-phase HPLC-MS/MS with electrospray ionization (ESI) is widely employed. For example, a validated method uses a Diamonsil C18 column (150 × 2.1 mm, 5 µm) with a mobile phase of acetonitrile, 0.1% formic acid, and 2 mM ammonium acetate (43:57 v/v) at 0.3 mL/min. Quantification is performed via multiple reaction monitoring (MRM) at m/z 384.1→179.9 for this compound. Inter- and intra-assay coefficients of variation (CVs) are <10%, with recoveries exceeding 89% .

- Key Parameters: Linearity (12.6–5040 ng/mL), LOD (3.8 ng/mL), LOQ (12.6 ng/mL) .

Q. How is this compound distinguished from its stereoisomers in pharmacokinetic studies?

- Methodological Answer: Chiral HPLC with UV detection (285 nm) resolves isomers using a cellulose tris(3,5-dimethylphenylcarbamate) column. Mobile phase composition (e.g., hexane:ethanol:diethylamine, 80:20:0.1 v/v) ensures baseline separation. Validation includes specificity testing against synthetic impurities and forced degradation products .

Q. What are the primary pharmacokinetic parameters of this compound in preclinical models?

- Data-Driven Answer: In rat plasma, mean parameters include:

- Cmax: 4032 ng/mL

- Tmax: 2.5 hr

- AUC0–24h: 28,500 ng·h/mL

- t1/2: 4.2 hr

Data derived from studies using DAS 2.0 and SPSS 13.0 for statistical analysis .

Advanced Research Questions

Q. How do CYP2C19 polymorphisms influence the pharmacokinetic variability of this compound?

- Contradiction Analysis: CYP2C19 extensive metabolizers (EMs) exhibit 2.3-fold higher AUC for lansoprazole sulfone vs. This compound compared to poor metabolizers (PMs). However, PMs show no significant differences in this compound clearance, suggesting CYP3A4 compensates. Conflicting data arise from dietary factors (e.g., caffeine) altering CYP3A4 activity, necessitating stratified cohort designs .

Q. How can researchers resolve contradictions in metabolite formation kinetics across in vitro and in vivo models?

- Experimental Design: Use parallel incubations of human liver microsomes (HLM) and recombinant CYP isoforms (CYP2C19/CYP3A4) under physiologically relevant concentrations (1–100 µM). Compare intrinsic clearance (CLint) values with in vivo rat data. Discrepancies >50% may indicate non-CYP pathways (e.g., sulfotransferases) or transporter-mediated efflux .

Q. What statistical approaches are critical for analyzing inter-species differences in this compound metabolism?

- Methodological Answer: Apply ANOVA with Duncan’s post hoc test for cross-species comparisons (e.g., rat vs. human hepatocytes). Use bootstrap resampling to estimate confidence intervals for metabolic ratios (e.g., sulfone/5-hydroxy ratio). Non-linear mixed-effects modeling (NONMEM) accounts for covariates like body weight and enzyme expression .

Q. How should researchers design in vivo studies to account for dietary interactions with this compound?

- Experimental Framework:

- PICO Framework:

- Population: Sprague-Dawley rats (n=6/group).

- Intervention: Co-administration with caffeine (10 mg/kg), tea polyphenols (20 mg/kg), or daidzein (15 mg/kg).

- Comparison: Control group (vehicle only).

- Outcome: AUC, Cmax, and metabolite ratios via serial blood sampling over 24 hr .

- Ethical Compliance: Adhere to IACUC guidelines for plasma collection and housing conditions .

Q. What validation criteria are essential for ensuring reproducibility in this compound assays?

- Regulatory Alignment: Follow ICH Q2(R1) guidelines:

- Specificity: No interference from plasma matrix or isomers.

- Accuracy: 85–115% recovery across low/medium/high concentrations.

- Robustness: ±10% variation in mobile phase pH or flow rate .

Methodological Resources

- Analytical Validation: Refer to NIST Chemistry WebBook for reference spectra .

- Data Interpretation: Use Rasmussen College Answers or ProQuest Dissertations for literature reviews .

- Frameworks: Apply PICO for study design and FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.